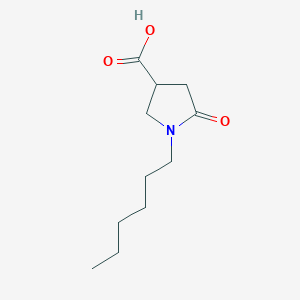

1-Hexyl-5-oxopyrrolidine-3-carboxylic acid

説明

1-Hexyl-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a hexyl chain substituent at the nitrogen atom of the pyrrolidine ring and a carboxylic acid group at the 3-position. Pyrrolidinone derivatives are synthetically versatile, often modified via substitutions or conjugation with heterocyclic moieties to optimize pharmacological profiles .

準備方法

The synthesis of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from readily available precursors

Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

化学反応の分析

1-Hexyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-Hexyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.

Medicine: Research explores its potential therapeutic applications, including its role in drug development and pharmacological studies.

作用機序

The mechanism of action of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and function.

Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses.

類似化合物との比較

Structural and Functional Analogues

The biological and physicochemical properties of 5-oxopyrrolidine-3-carboxylic acid derivatives are highly dependent on substituents at the nitrogen atom and the 3-carboxylic acid group. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

*Note: Direct data on 1-hexyl derivatives are absent; properties inferred from structural trends.

Key Findings

Antioxidant Activity: Aryl-substituted derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)) with electron-withdrawing groups (Cl, NO₂) or heterocyclic moieties (thioxo-oxadiazole) exhibit superior radical scavenging activity compared to alkyl-substituted analogs. For example, compounds with thioxo-oxadiazole moieties showed 1.5× higher DPPH scavenging than ascorbic acid . Hexyl derivative: Alkyl chains (e.g., hexyl) may reduce antioxidant efficacy due to the absence of electron-withdrawing groups but could enhance tissue penetration due to increased lipophilicity.

Antimicrobial and Anticancer Activity: Derivatives with dichloro-hydroxyphenyl groups (e.g., 1-(3,5-dichloro-2-hydroxyphenyl)) demonstrated potent antimicrobial activity against Candida albicans (MIC = 4 µg/mL) and anticancer activity (IC₅₀ = 8.7 µM against MCF-7 cells) . Hexyl derivative: Limited antimicrobial activity expected unless conjugated with bioactive moieties (e.g., triazoles).

Synthetic Flexibility :

- Carboxylic acid at the 3-position allows conjugation with hydrazides, amides, or esters. For example, methyl ester derivatives (e.g., methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate) are intermediates for further functionalization .

- Hexyl derivative : Likely synthesized via nucleophilic substitution or alkylation of the pyrrolidine nitrogen, similar to methods used for benzyloxy or aryl analogs .

Structure-Activity Relationship (SAR)

- Electron-Withdrawing Groups (Cl, NO₂): Enhance antioxidant and antimicrobial activities by stabilizing radical intermediates or interacting with microbial enzymes .

- Alkyl Chains (Hexyl, Benzyl) : Improve lipophilicity and bioavailability but may reduce polar interactions critical for antioxidant efficacy .

- Heterocyclic Conjugates (Oxadiazole, Triazole) : Significantly boost activity via π-π stacking or hydrogen bonding with biological targets .

生物活性

1-Hexyl-5-oxopyrrolidine-3-carboxylic acid (CAS No. 116167-27-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which can modify its biological activity.

Key Reactions:

- Oxidation: Converts the compound into oxo derivatives.

- Reduction: Alters the oxo group to a hydroxyl group.

- Substitution: Functional groups can be replaced, leading to new derivatives with potentially enhanced biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes and physiological responses.

Molecular Targets:

- Enzymes involved in metabolic pathways.

- Receptors that mediate cellular signaling.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives against multidrug-resistant bacterial strains. For instance, derivatives have shown activity against Staphylococcus aureus and Acinetobacter baumannii, which are significant pathogens in clinical settings.

Table 1: Antimicrobial Activity of Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 64 µg/mL |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | C. auris | 16 µg/mL |

| Hydrazone derivative | A. baumannii | 128 µg/mL |

The above table summarizes findings where modifications to the base structure significantly influenced antimicrobial efficacy, indicating that structural variations can lead to enhanced activity against resistant strains .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives of this compound exhibit promising anticancer properties. For example, a derivative containing a 3,5-dichloro substitution showed a significant reduction in viability of A549 human lung cancer cells.

Table 2: Anticancer Activity Against A549 Cells

| Compound | Viability (%) after Treatment (100 µM) |

|---|---|

| This compound | 63.4% |

| 3,5-dichloro derivative | 21.2% |

| Cisplatin (control) | 38% |

These results indicate that structural modifications can enhance anticancer activity, making these compounds candidates for further drug development .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various derivatives against clinically relevant strains. The results indicated that modifications significantly enhanced potency against methicillin-resistant S. aureus (MRSA), with some compounds achieving MIC values as low as 8 µg/mL.

Case Study 2: Anticancer Potential

In another investigation focused on lung cancer treatment, compounds derived from 1-Hexyl-5-oxopyrrolidine demonstrated varying degrees of cytotoxicity in A549 cells compared to standard chemotherapeutics like cisplatin. The structure-dependent nature of these compounds suggests that specific substitutions can lead to improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid, and what reaction conditions are critical for success?

- Methodological Answer : The synthesis typically involves cyclization or substitution reactions. For example, analogous compounds like 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid are synthesized via acid-catalyzed reactions between aldehydes and pyrrolidine-dione derivatives . For the hexyl-substituted variant, introducing the hexyl group may require alkylation of pyrrolidine-3-carboxylic acid precursors under nucleophilic conditions. Key parameters include:

- Catalysts : HCl or other Brønsted acids for cyclization .

- Temperature : Elevated temperatures (80–100°C) to drive reaction completion .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) for alkylation steps .

- Purification : Column chromatography or recrystallization to isolate the product .

Q. How is NMR spectroscopy employed to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : The hexyl chain’s terminal methyl group (δ 0.8–1.0 ppm) and methylene protons (δ 1.2–1.4 ppm) are distinct. The pyrrolidine ring protons (δ 2.5–3.5 ppm) and carboxylic acid proton (δ 10–12 ppm) confirm the core structure .

- 13C NMR : The carbonyl carbon of the oxopyrrolidine ring (δ 170–175 ppm) and the carboxylic acid carbon (δ 175–180 ppm) are critical markers .

- Purity Assessment : Integration ratios and absence of extraneous peaks ensure no residual starting materials or side products .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses, particularly when side reactions occur?

- Methodological Answer :

- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., hexyl-substituted intermediates) and adjust reaction times .

- Side Reaction Mitigation : For alkylation steps, avoid excess hexyl halides by using stoichiometric controls. In cyclization, optimize pH to prevent diketopiperazine byproducts .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during ring closure .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weights. For example, discrepancies in carbonyl signals may arise from tautomerism, which HRMS can clarify .

- X-ray Crystallography : Resolve ambiguous proton assignments (e.g., axial vs. equatorial positions in the pyrrolidine ring) by determining the crystal structure .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to validate structural hypotheses .

Q. What in silico approaches predict the biological activity of this compound derivatives before in vitro testing?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., enzymes like PYCR1) using AutoDock Vina to assess binding affinity. The hexyl chain’s hydrophobicity may enhance membrane permeability .

- QSAR Modeling : Train models on pyrrolidine derivatives’ bioactivity data to correlate substituent effects (e.g., hexyl chain length) with antimicrobial or anticancer activity .

- ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP for lipophilicity) .

特性

IUPAC Name |

1-hexyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-3-4-5-6-12-8-9(11(14)15)7-10(12)13/h9H,2-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKDTUOUWLJSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388726 | |

| Record name | 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116167-27-2 | |

| Record name | 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。